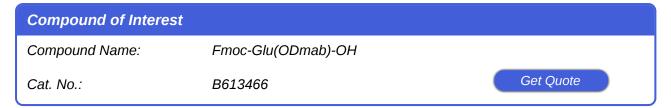


Technical Guide: Fmoc-Glu(ODmab)-OH in Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for **Fmoc-Glu(ODmab)-OH**, a key reagent in advanced peptide synthesis.

Core Properties of Fmoc-Glu(ODmab)-OH

Fmoc-Glu(ODmab)-OH, with the full chemical name N- α -Fmoc-L-glutamic acid y-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a quasi-orthogonally protected glutamic acid derivative.[1] It is particularly valuable in Fmoc solid-phase peptide synthesis (SPPS) for the creation of cyclic and side-chain modified peptides.[2] The Dmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)methyl)benzyl) protecting group on the side-chain carboxyl group is stable to the piperidine solutions used for N-terminal Fmoc group removal, but can be selectively cleaved under mild conditions using hydrazine.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of **Fmoc-Glu(ODmab)-OH**.



Property	Value	Citations
Molecular Formula	C40H44N2O8	[3]
Molecular Weight	680.79 g/mol	
CAS Number	268730-86-5	
Appearance	White to light yellow or beige powder	
Purity (TLC)	≥98%	
Purity (HPLC)	≥96.0%	_
Enantiomeric Purity	≥99.5%	_
Solubility	Clearly soluble (1 mmole in 2 ml DMF)	_
Storage Temperature	15-25°C	-

Experimental Protocol: Selective Deprotection of the ODmab Group

This protocol details the procedure for the selective removal of the Dmab protecting group from the glutamic acid side chain of a peptide synthesized on a solid support. This step is crucial for subsequent on-resin cyclization or side-chain modification.

Reagents:

- Peptidyl-resin containing a Glu(ODmab) residue
- Dimethylformamide (DMF), peptide synthesis grade
- Hydrazine monohydrate
- Deprotection Solution: 2% hydrazine monohydrate in DMF (v/v)
- (Optional) Diisopropylethylamine (DIPEA)



• (Optional) 5% DIPEA in DMF (v/v)

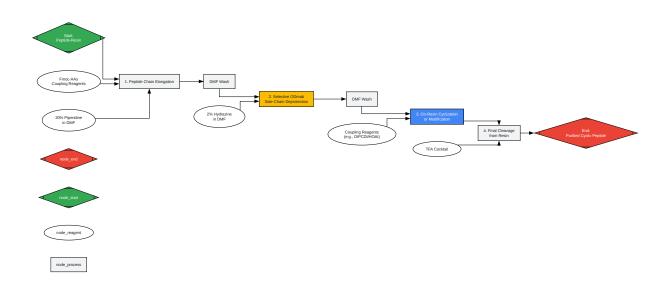
Procedure:

- Resin Preparation: Following the completion of the linear peptide sequence assembly using standard Fmoc-SPPS, the peptidyl-resin is thoroughly washed with DMF to remove any residual reagents.
- Deprotection Reaction:
 - Batchwise Method: The resin is treated with the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin). The mixture is allowed to stand at room temperature for a short period (e.g., 3 minutes), after which the solution is drained. This process is repeated until the deprotection is complete.
 - Continuous Flow Method: The 2% hydrazine/DMF solution is passed through the column containing the peptidyl-resin at a constant flow rate (e.g., 3 mL/min).
- Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by
 detecting the release of the indazole by-product in the eluant at a wavelength of 290 nm. The
 reaction is considered complete when the absorbance at 290 nm returns to baseline.
- Washing: Upon completion of the deprotection, the resin is extensively washed with DMF to remove all traces of hydrazine and the by-products.
- (Optional) Salt Conversion: For subsequent coupling reactions, the resulting resin-bound hydrazine salt of the glutamic acid can be converted to a more favorable salt, such as a DIPEA salt, by washing the resin with a 5% DIPEA solution in DMF.

Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of **Fmoc-Glu(ODmab)-OH** in the on-resin synthesis of a side-chain cyclized peptide.





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Caption: Workflow for Fmoc-Glu(ODmab)-OH in cyclic peptide synthesis.



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